5-Bromo-3-ethynylpyridin-2-ol
Description
Contextualization within Pyridine (B92270) and Halopyridine Chemistry
Pyridine and its derivatives are a critical class of nitrogen-containing aromatic heterocycles, with a rich history in the development of pharmaceuticals, agrochemicals, and functional materials. smolecule.com The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly modifies its chemical reactivity. Halopyridines, like 5-Bromo-3-ethynylpyridin-2-ol, are key intermediates in organic synthesis, primarily serving as electrophilic partners in a wide array of cross-coupling reactions. bldpharm.com The bromine atom at the 5-position can be readily substituted, offering a strategic point for molecular diversification. nih.gov
Furthermore, the presence of a hydroxyl group at the 2-position introduces an important structural feature: tautomerism. 2-Hydroxypyridines exist in a dynamic equilibrium with their corresponding 2-pyridone form. This tautomeric behavior can influence the compound's physical and chemical properties, as well as its interactions with biological targets. chembk.com
Significance of Ethynyl (B1212043) and Hydroxyl Functionalities in Heterocyclic Systems
The ethynyl group (a carbon-carbon triple bond) is a highly versatile functional group in organic synthesis. Its linear geometry and high electron density make it a valuable component for constructing rigid molecular scaffolds and for participation in various chemical transformations. Terminal alkynes, such as the one present in this compound, are particularly important for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. medchemexpress.comevitachem.com This reaction allows for the straightforward introduction of the alkyne moiety onto an aromatic or heterocyclic ring. The ethynyl group can also engage in π-π stacking interactions, which can be crucial for the binding of a molecule to a biological receptor. chemicalbook.com
The hydroxyl group, especially when attached to a heterocyclic ring, can act as both a hydrogen bond donor and acceptor. chembk.com This capability is fundamental to its role in molecular recognition and binding to biological macromolecules. In the context of pyridinols, the hydroxyl group's acidity and nucleophilicity are key to its reactivity.
Overview of Research Trajectories for this compound
While specific research focused solely on this compound is limited, the research trajectories for this compound can be inferred from the extensive studies on its structural analogues. The primary application of such a molecule is as a versatile building block in organic synthesis, particularly for the construction of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. bldpharm.com
The presence of the bromine atom and the ethynyl group makes it an ideal candidate for sequential or one-pot cross-coupling reactions. For instance, the bromine atom could be utilized in a Suzuki or Buchwald-Hartwig coupling, while the ethynyl group could undergo a "click" reaction or another coupling reaction. This dual reactivity allows for the rapid assembly of complex molecular frameworks.
In medicinal chemistry, the pyridinone scaffold is a recognized privileged structure, appearing in numerous approved drugs. chembk.combldpharm.com Therefore, derivatives of this compound are of interest for the development of new therapeutic agents, potentially targeting a wide range of diseases. chembk.comchemicalbook.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H4BrNO | synquestlabs.com |
| Molecular Weight | 198.02 g/mol | |
| SMILES Code | OC1C(C#C)=CC(Br)=CN=1 | synquestlabs.com |
| MDL Number | MFCD31699487 |
Research Findings on Related Compounds
Detailed research on the synthesis of this compound is not widely available in peer-reviewed literature. However, the synthesis of its trimethylsilyl-protected analogue, 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol, provides a likely route. This synthesis typically involves two key steps:
Bromination of a Pyridine Precursor: A suitable pyridine derivative is first brominated at the 5-position.
Sonogashira Coupling: The resulting brominated pyridine then undergoes a palladium-catalyzed Sonogashira coupling reaction with trimethylsilylacetylene. bldpharm.com
The deprotection of the trimethylsilyl (B98337) group would then yield the target compound, this compound.
The reactivity of this compound is predicted to be rich and varied due to its trifunctional nature. The bromine atom is susceptible to nucleophilic substitution and is a prime candidate for various palladium-catalyzed cross-coupling reactions. bldpharm.com The ethynyl group can participate in cycloadditions, further coupling reactions, and can be hydrated to form a ketone. The pyridin-2-ol moiety can undergo O-alkylation, O-acylation, and other reactions typical of a hydroxyl group.
Structure
3D Structure
Properties
CAS No. |
942589-71-1 |
|---|---|
Molecular Formula |
C7H4BrNO |
Molecular Weight |
198.02 g/mol |
IUPAC Name |
5-bromo-3-ethynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4BrNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10) |
InChI Key |
LNDITHVZKILKPA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CNC1=O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 5 Bromo 3 Ethynylpyridin 2 Ol
Retrosynthetic Analysis and Strategic Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. advancechemjournal.com For 5-Bromo-3-ethynylpyridin-2-ol, the analysis reveals two primary disconnections based on key functional groups: the carbon-carbon triple bond and the carbon-bromine bond on the pyridine (B92270) ring.
The most logical primary disconnection is at the C-3 position, breaking the bond between the pyridine ring and the ethynyl (B1212043) group. This disconnection is typically achieved via a cross-coupling reaction, such as the Sonogashira coupling. This leads to a key precursor: a dihalogenated pyridin-2-ol, specifically 5-Bromo-3-halopyridin-2-ol (where the halo group is typically iodine for higher reactivity) and an acetylene source like trimethylsilylacetylene .
A further disconnection of the C-Br bond at the 5-position via an electrophilic bromination transform points to pyridin-2-ol as a fundamental starting scaffold. The hydroxyl group at the C-2 position is an activating, ortho, para-directing group, facilitating regioselective halogenation at the C-5 position.
An alternative retrosynthetic strategy involves the disconnection of the pyridine ring itself. This approach considers the formation of the heterocyclic core through cyclization reactions, starting from acyclic precursors. For instance, a substituted pyridin-2-one (the keto tautomer of pyridin-2-ol) can be formed from the condensation of enamides or through cycloaddition reactions involving simpler building blocks. rsc.orgrsc.org
Based on this analysis, the most strategic precursor for the final ethynylation step is a dihalogenated pyridine where the halogens have differential reactivity, such as 5-Bromo-3-iodopyridin-2-ol . The synthesis would therefore logically proceed by:
Formation of the pyridin-2-ol core (if not starting from it).
Regioselective bromination at the C-5 position to yield 5-Bromopyridin-2-ol .
Regioselective iodination at the C-3 position.
Selective ethynylation at the more reactive C-3 iodo position.
Direct Synthetic Approaches for this compound
Direct synthetic routes focus on the sequential functionalization of a pre-existing pyridin-2-ol scaffold. This involves carefully controlled reactions to install the bromo and ethynyl groups at the desired positions.
Regioselective Bromination Strategies of Pyridin-2-ol Scaffolds
The synthesis of the key intermediate, 5-Bromopyridin-2-ol , is well-established and typically begins with the regioselective bromination of pyridin-2-ol. The pyridin-2-ol/pyridin-2(1H)-one tautomeric system is electron-rich, making it susceptible to electrophilic aromatic substitution. The hydroxyl/carbonyl group strongly directs incoming electrophiles to the C-3 and C-5 positions.
Direct bromination of pyridin-2-ol using brominating agents such as N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent like acetic acid or acetonitrile leads preferentially to substitution at the C-5 position due to a combination of electronic and steric factors. This provides the commercially available and crucial precursor, 5-Bromopyridin-2-ol, in good yields. chemicalbook.com
The subsequent introduction of a second halogen at the C-3 position is necessary to set up a selective cross-coupling reaction. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions, iodination is the preferred next step. Treating 5-Bromopyridin-2-ol with an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl), would yield the 5-Bromo-3-iodopyridin-2-ol intermediate. The C-2 hydroxyl group activates the adjacent C-3 position, facilitating this substitution.
Ethynylation Techniques via Cross-Coupling Reactions
With the 5-Bromo-3-iodopyridin-2-ol precursor in hand, the ethynyl moiety can be introduced. Cross-coupling reactions are the most efficient methods for forming the C(sp²)-C(sp) bond required.
The Sonogashira coupling is a robust and widely used reaction for coupling terminal alkynes with aryl or vinyl halides. gold-chemistry.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst and a mild base, typically an amine like triethylamine or diisopropylamine. libretexts.org
For the synthesis of this compound, a selective Sonogashira reaction would be performed on the 5-Bromo-3-iodopyridin-2-ol intermediate. The greater reactivity of the C-I bond compared to the C-Br bond allows for the selective coupling of the alkyne at the C-3 position. libretexts.org A protected alkyne, such as trimethylsilylacetylene (TMS-acetylene) , is often used to prevent self-coupling (Glaser coupling) and to simplify purification. pearson.com The TMS protecting group can be easily removed post-coupling using a mild base like potassium carbonate in methanol or a fluoride source such as tetra-n-butylammonium fluoride (TBAF).
The reaction proceeds under mild conditions and tolerates a wide range of functional groups. The choice of palladium catalyst, ligand, and base can be optimized to maximize yield. researchgate.net
| Aryl Halide Substrate | Alkyne | Pd Catalyst (mol%) | Ligand | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 4-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | PPh₃ | CuI (1) | Triethylamine | CH₃CN | Reflux | ~90 |
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(PPh₃)₄ (5) | PPh₃ | CuI (5) | Piperidine | DMF | RT | High (Selective at C-I) |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | PPh₃ | CuI (10) | Triethylamine | Toluene/H₂O | 80 | 85 (Mono-alkynylated) |
| 5-Bromoindole | Phenylacetylene | Pd(OAc)₂ (10) | SPhos | - (Copper-free) | K₃PO₄ | Toluene/H₂O | 100 | ~70-80 |
Data compiled from various sources demonstrating typical Sonogashira reaction conditions. libretexts.orgrsc.orgresearchgate.net
As an alternative to palladium-catalyzed systems, copper-mediated or -catalyzed cross-coupling reactions have gained prominence. These methods can offer advantages in terms of cost and can sometimes provide different reactivity or selectivity. The reaction typically involves a copper(I) salt, such as CuI or Cu₂O, a base, and a suitable ligand, although ligand-free systems have also been developed. nih.govorganic-chemistry.org
The copper-catalyzed coupling of 5-Bromo-3-iodopyridin-2-ol with a terminal alkyne would proceed similarly to the Sonogashira reaction, exploiting the lability of the C-I bond. These reactions often require higher temperatures than their palladium-catalyzed counterparts but avoid the use of a precious metal catalyst. organic-chemistry.org
| Aryl Halide Substrate | Alkyne | Cu Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | Cu₂O (5-10) | None | Cs₂CO₃ | DMF | 135 | 94 |
| 4-Iodotoluene | 1-Octyne | CuI (5) | 1,10-Phenanthroline | K₃PO₄ | DMF | 120 | 85 |
| 1-Iodonaphthalene | Phenylacetylene | CuI (10) | N,N-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 92 |
Data compiled from sources on copper-catalyzed C-C bond formation. nih.govorganic-chemistry.orgresearchgate.net
Cyclization and Ring-Forming Reactions for the Pyridine Core
While functionalization of a pre-existing ring is common, constructing the substituted pyridine core from acyclic precursors offers an alternative and highly versatile approach. These methods allow for the introduction of desired substituents at an early stage.
One powerful strategy is the [2+2+2] cycloaddition reaction, where two alkyne molecules and a nitrile are combined in the presence of a transition metal catalyst, often cobalt, to form a substituted pyridine ring. rsc.org By choosing appropriately substituted alkynes and nitriles, a wide variety of pyridines can be accessed.
Another common method for synthesizing pyridin-2-one scaffolds involves the cyclization of enamides. For instance, α,β-unsaturated acid chlorides can react with imines to form enamides in situ, which then undergo thermal or acid-catalyzed 6π-electrocyclization followed by oxidation to yield the aromatic pyridin-2-one ring system. rsc.org Similarly, aldol-like condensation reactions between ester enolates and aryl aminoaldehydes or ketones provide a mild route to heterocyclic-fused pyridin-2-ones. nih.gov These foundational methods provide a robust platform for building the core structure, which can then be further elaborated to the final target molecule.
Catalytic Systems and Ligand Design in this compound Synthesis
The introduction of an ethynyl moiety at the C-3 position of the 5-bromopyridin-2-ol scaffold is most commonly achieved via transition metal-catalyzed cross-coupling reactions. The design of the catalytic system, including the choice of metal, ligand, and reaction conditions, is paramount to achieving high yields and selectivity.
The Sonogashira cross-coupling reaction is a cornerstone for the formation of C(sp²)-C(sp) bonds and represents the most direct and widely applicable method for the synthesis of this compound from a suitable precursor such as 3,5-dibromopyridin-2-ol. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.net
The catalytic cycle of the palladium and copper co-catalyzed Sonogashira reaction involves two interconnected cycles. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl halide (e.g., 3,5-dibromopyridin-2-ol). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting palladium(II) intermediate yields the desired alkynylated pyridine and regenerates the palladium(0) catalyst. libretexts.org
Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The choice of ligand is crucial for stabilizing the palladium center and modulating its reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃), have been extensively used. scirp.orgscirp.org More advanced ligand design focuses on bulky and electron-rich phosphines, which can enhance catalytic activity. N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for palladium in Sonogashira couplings, offering high stability and efficiency. libretexts.org The reactivity of the halide in the pyridine ring follows the order I > Br > Cl, making bromopyridines suitable substrates for this transformation. mdpi.com
Below is a table summarizing various catalytic systems used in Sonogashira reactions of bromopyridines, which can be adapted for the synthesis of this compound.
Table 1: Transition Metal Catalytic Systems for Sonogashira Coupling of Bromopyridines
| Catalyst/Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | scirp.orgscirp.org |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | Room Temp. | High | libretexts.org |
| Pd/C | - | CuI | K₂CO₃ | H₂O/iPrOH | 90 | Near quant. | rsc.org |
| Pd(OAc)₂ | SPhos | CuI | K₃PO₄ | Dioxane | 100 | High | researchgate.net |
| Pd₂(dba)₃ | XPhos | - | Cs₂CO₃ | Toluene | 110 | High | rsc.org |
While transition metal catalysis dominates the synthesis of ethynyl pyridines, the development of metal-free alternatives is a growing area of interest due to concerns about metal contamination in final products and the cost of precious metals. jiaolei.group
One emerging strategy involves the cross-coupling of haloacetylenes with electron-rich heterocycles in a solid medium like alumina. mdpi.com This approach proceeds at room temperature without the need for a catalyst or base. For the synthesis of this compound, this would conceptually involve the reaction of 5-bromopyridin-2-ol with a suitable electrophilic ethynylating agent. However, the nucleophilicity of the pyridine ring is a critical factor, and pyridin-2-ols may require activation.
Another metal-free approach is the condensation of arylamidines with specific ketones to form 4-ethynylpyrimidines, which, while not directly applicable to pyridines, showcases the potential for metal-free ring synthesis of ethynyl-substituted heterocycles. researchgate.net Radical-based methods for pyridine functionalization also represent a potential, though less direct, avenue for introducing an ethynyl group. jiaolei.group Currently, transition-metal-free methods for the direct ethynylation of halopyridinols are not as established or efficient as the Sonogashira reaction.
Purification and Isolation Methodologies for Research-Scale Synthesis
The purification of this compound from the reaction mixture is a critical step to obtain the compound in high purity for subsequent applications. The presence of a hydroxyl group imparts polarity to the molecule, while the pyridine nitrogen provides basic character. These properties guide the selection of an appropriate purification strategy.
For a research-scale synthesis, the typical work-up of a Sonogashira reaction involves quenching the reaction, followed by extraction with an organic solvent. The crude product obtained after removal of the solvent is then subjected to further purification.
Column Chromatography: This is a widely used technique for the purification of polar organic compounds. For this compound, silica gel would be the stationary phase. A gradient of non-polar and polar solvents, such as a mixture of hexanes and ethyl acetate, would be used as the mobile phase. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. Given the basic nature of the pyridine nitrogen, tailing on the silica gel column can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective and scalable purification method. The choice of solvent is crucial; an ideal solvent would dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Common solvent systems for polar, functionalized heterocycles include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes or dichloromethane/hexanes. For acidic or basic compounds, crystallization of a salt form can also be a viable purification strategy.
Filtration and Washing: In cases where the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent, simple filtration can be employed to isolate the crude solid. The solid is then washed with a suitable solvent to remove soluble impurities. For instance, in the synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, the product was isolated by filtration and then recrystallized from ethanol. ijssst.info
Comparative Analysis of Synthetic Efficiencies, Yields, and Green Chemistry Principles
The efficiency of a synthetic route is not only measured by its chemical yield but also by its adherence to the principles of green chemistry. The Sonogashira reaction, while powerful, has traditionally been associated with the use of homogeneous palladium catalysts that can be difficult to recover and may lead to product contamination. nih.govmdpi.com Furthermore, solvents commonly used, such as DMF and THF, have environmental and safety concerns. nih.gov
Yields: The yields of Sonogashira reactions on bromopyridines are generally reported to be good to excellent, often exceeding 70% and in many cases reaching near quantitative conversion. scirp.orgscirp.org The specific yield for the synthesis of this compound would be dependent on the optimization of reaction conditions, including catalyst loading, temperature, and reaction time.
Green Chemistry Considerations: Significant efforts have been made to develop more sustainable Sonogashira protocols.
Solvent Selection: The use of greener solvents is a key aspect of making the Sonogashira reaction more environmentally benign. Water, or mixtures of water and organic solvents, have been successfully employed. rsc.org Other green solvents that have been investigated include N-hydroxyethylpyrrolidone (HEP), dimethylisosorbide, and 2-methyltetrahydrofuran (2-MeTHF). nih.govnih.govdigitellinc.comacs.org Solvent-free conditions, for example, using ball milling, have also been reported for Sonogashira couplings, significantly reducing solvent waste.
Copper-Free and Amine-Free Conditions: The copper co-catalyst in the Sonogashira reaction can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can be toxic. Protocols have been developed that proceed efficiently in the absence of copper, often requiring specific ligand designs or reaction conditions. nih.govacs.org Similarly, amine-free conditions have been developed to avoid the use of volatile and often corrosive amine bases. nih.govacs.org
The table below provides a comparative overview of different Sonogashira reaction conditions with a focus on their green chemistry attributes.
Table 2: Comparative Analysis of Sonogashira Reaction Conditions based on Green Chemistry Principles
| Feature | Conventional Method | Greener Alternative | Advantages of Greener Alternative |
|---|---|---|---|
| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄) | Heterogeneous (e.g., Pd on silica, Pd nanoparticles) | Easy separation, recyclability, reduced metal contamination. mdpi.commdpi.comresearchgate.net |
| Solvent | Anhydrous organic (e.g., DMF, THF) | Water, bio-derived solvents (e.g., HEP, 2-MeTHF), solvent-free | Reduced toxicity, improved safety, lower environmental impact. rsc.orgnih.govnih.govdigitellinc.comacs.org |
| Co-catalyst | Copper(I) salts (e.g., CuI) | Copper-free systems | Avoids toxic copper, prevents Glaser homocoupling. nih.govacs.org |
| Base | Amine bases (e.g., Et₃N, piperidine) | Inorganic bases (e.g., K₂CO₃), amine-free systems | Avoids volatile/corrosive amines, simplifies work-up. rsc.orgnih.govacs.org |
By selecting a recyclable heterogeneous catalyst, a green solvent system, and potentially copper-free conditions, the synthesis of this compound can be optimized to be not only high-yielding but also environmentally sustainable.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 3 Ethynylpyridin 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Bromo-3-ethynylpyridin-2-ol. One-dimensional and two-dimensional NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6), are essential for assigning the proton (¹H) and carbon (¹³C) signals. mdpi.comwikipedia.org
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the complex NMR spectra, a suite of two-dimensional (2D) NMR techniques is employed. princeton.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring. researchgate.nete-bookshelf.de
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. researchgate.netmagritek.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). This technique is invaluable for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. researchgate.nete-bookshelf.demagritek.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. researchgate.net
A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H4 | ~7.5 | C2, C5, C6 | |
| H6 | ~8.0 | C2, C4, C5 | |
| Ethynyl-H | ~3.5 | C2, C3 | |
| OH | Variable | - | |
| C2 | - | ~160 | H4, H6, Ethynyl-H |
| C3 | - | ~100 | H4, Ethynyl-H |
| C4 | - | ~130 | H4, H6 |
| C5 | - | ~115 | H4, H6 |
| C6 | - | ~145 | H4, H6 |
| Ethynyl-Cα | - | ~85 | Ethynyl-H |
| Ethynyl-Cβ | - | ~80 | Ethynyl-H |
Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies
Solid-state NMR (ssNMR) provides information about the structure and dynamics of this compound in its solid form. This is particularly useful for studying polymorphism, where the compound may exist in different crystalline forms with distinct physical properties. nih.govresearchgate.net By analyzing the chemical shift anisotropy and using techniques like cross-polarization magic-angle spinning (CP/MAS), ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding, which govern the formation of supramolecular assemblies. muni.cz
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Tautomerism Studies
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. nih.govaps.org The vibrational spectra will exhibit characteristic bands for the O-H, C≡C (alkyne), C=C, C-N, and C-Br bonds.
The position and shape of the O-H and C=O stretching bands can provide evidence for the existence of tautomeric forms, specifically the equilibrium between the pyridin-2-ol and pyridin-2-one forms. oup.commewaruniversity.org In the solid state, IR spectroscopy can confirm the predominant tautomer by the presence of either a strong O-H band or a C=O band. wikipedia.org
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 |
| N-H (in tautomer) | Stretching | 3200-3400 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C≡C-H | Stretching | ~3300 |
| C≡C | Stretching | 2100-2260 |
| C=O (in tautomer) | Stretching | 1650-1690 |
| C=C, C=N | Ring Stretching | 1400-1600 |
| C-Br | Stretching | 500-600 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which confirms the elemental composition of this compound. mdpi.comuni-muenchen.de Techniques like electrospray ionization (ESI) are often employed. google.com The high accuracy of HRMS allows for the unequivocal confirmation of the molecular formula C₇H₄BrNO.
Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The molecule is expected to undergo characteristic fragmentation, such as the loss of the bromine atom, the ethynyl (B1212043) group, or carbon monoxide from the pyridinone tautomer. nih.gov Studying these fragmentation pathways helps to corroborate the proposed structure.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Intermolecular Interactions
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. rigaku.comyoutube.com By growing a suitable single crystal of this compound, this technique can precisely measure bond lengths, bond angles, and torsion angles. grafiati.comscirp.org
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties
UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic properties of this compound. The UV-Vis absorption spectrum reveals the wavelengths of light that are absorbed by the molecule, corresponding to electronic transitions between different energy levels (e.g., π→π* and n→π* transitions). dur.ac.ukresearchgate.net
The substitution pattern on the pyridine ring, including the bromo and ethynyl groups, will influence the position and intensity of the absorption maxima. researchgate.net Fluorescence spectroscopy measures the emission of light from the excited electronic state, providing information about the molecule's photophysical properties, such as its quantum yield and excited-state lifetime. rsc.orgresearchgate.net These properties are of interest for potential applications in materials science and optoelectronics.
Reactivity and Derivatization Chemistry of 5 Bromo 3 Ethynylpyridin 2 Ol
Transformations Involving the Bromo Substituent
The bromine atom at the C-5 position of the pyridine (B92270) ring is a key handle for a multitude of chemical modifications. Its presence enhances the electrophilicity of the carbon to which it is attached, making it a suitable site for various reactions, most notably palladium-catalyzed cross-coupling reactions. vulcanchem.com This section will delve into the synthetic pathways that leverage the reactivity of this bromo group.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-Bromo-3-ethynylpyridin-2-ol, the bromo substituent serves as an excellent electrophilic partner in these transformations, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organohalide with an organoboron compound. libretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and their esters. nih.govethernet.edu.et The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
For this compound, the bromo group at the C-5 position is expected to readily participate in Suzuki-Miyaura couplings. While specific literature detailing this exact transformation on this substrate is not widespread, the reactivity of similar bromo-substituted nitrogen heterocycles is well-documented. nih.govnih.gov The presence of the N-H group in the pyridone tautomer can sometimes inhibit palladium-catalyzed reactions, but protocols using robust ligands like SPhos and XPhos have been shown to overcome this issue in related unprotected N-heterocycles. nih.gov
A variety of aryl, heteroaryl, and alkyl boronic acids or esters could be coupled at the C-5 position, leading to a diverse range of 5-substituted-3-ethynylpyridin-2-ol derivatives. The reaction conditions typically involve a palladium source, a phosphine (B1218219) ligand, and a base in a suitable solvent system.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents typical conditions used for Suzuki-Miyaura couplings on related bromo-substituted N-heterocyclic compounds, as direct examples for this compound are not extensively documented.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | High | nih.gov |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | High | nih.gov |
| CataCXium A Pd G3 (10) | - | K₃PO₄ (3) | 2-MeTHF | 100 | 91 | nih.gov |
Beyond the Suzuki-Miyaura reaction, other palladium- or nickel-catalyzed cross-coupling reactions can also be employed to functionalize the C-Br bond of this compound.
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. organic-chemistry.orguh.edu This reaction is versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. uh.edu The reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst would provide the corresponding 5-substituted product. organic-chemistry.org
The Stille coupling involves the reaction of an organohalide with an organotin compound. A key advantage of the Stille reaction is that the organotin reagents are generally stable to air and moisture, and the reaction conditions are tolerant of a wide variety of functional groups. However, a significant drawback is the toxicity of the tin compounds.
The Kumada coupling is a cross-coupling reaction between an organohalide and a Grignard reagent (organomagnesium halide), typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This was one of the first cross-coupling reactions to be discovered and is effective for creating C-C bonds. wikipedia.org A limitation is the high reactivity of Grignard reagents, which makes them intolerant of acidic protons, such as the one on the pyridinol/pyridone moiety of the substrate. Therefore, protection of the hydroxyl/N-H group would likely be necessary before attempting a Kumada coupling. organic-chemistry.org
Table 2: Overview of Cross-Coupling Reactions for Aryl Bromides This table summarizes general features of Negishi, Stille, and Kumada couplings as they would apply to aryl bromides like this compound.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features | Ref |
| Negishi | R-ZnX | Pd or Ni | High reactivity and functional group tolerance. | organic-chemistry.org |
| Stille | R-Sn(Alkyl)₃ | Pd | Tolerant of many functional groups; toxic reagents. | libretexts.org |
| Kumada | R-MgX | Ni or Pd | Highly reactive Grignard reagents; requires protection of acidic protons. | wikipedia.orgorganic-chemistry.org |
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne, providing a powerful method for the construction of C(sp²)-C(sp) bonds. mdpi.com This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. mdpi.comrsc.org
For this compound, the Sonogashira reaction offers a direct route to create extended π-conjugated systems. Coupling of the C-5 bromo position with various terminal alkynes would yield 5-alkynyl-3-ethynylpyridin-2-ol derivatives. This strategy has been successfully applied to similar systems, such as the coupling of 2-bromo-4-nitropyridine (B184007) with silylacetylenes to produce the corresponding 2-ethynyl-4-nitropyridine. acs.org The reaction typically proceeds under mild conditions, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides This table presents representative conditions for Sonogashira couplings on related bromo-aromatic compounds.
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Ref |
| Pd(PPh₃)₂Cl₂ (1.1) | CuI (0.4) | Et₃N | DMF | 60 | acs.org |
| Pd(OAc)₂ (3) | - | DBU (3) | - | 80 | acs.org |
| P2 [DTBNpP]Pd(crotyl)Cl (5) | - | TMP (2) | DMSO | Room Temp | acs.org |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.commasterorganicchemistry.com Unlike SN1 and SN2 reactions, SNAr typically requires the aromatic ring to be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. nih.gov
In this compound, several functional groups could potentially act as DMGs. The pyridone N-H or the pyridinol O-H group (in its deprotonated form) is a powerful DMG. The bromo substituent can also function as a DMG, although it is weaker than the hydroxyl/amide functionality. nih.gov
Deprotonation would be expected to occur at the C-4 position, which is ortho to both the C-3 ethynyl (B1212043) group and the C-5 bromo group, and also ortho to the powerful C-2 hydroxyl/pyridone DMG. The relative directing ability of these groups would determine the regioselectivity. The hierarchy of DMG power generally places amide/alkoxide groups much higher than halogens. Therefore, lithiation directed by the C-2 oxygen is the most probable outcome, leading to functionalization at the C-4 position. Subsequent reaction of the resulting aryllithium species with an electrophile would yield a 3,4,5-trisubstituted pyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions of the Ethynyl Group
The terminal alkyne, or ethynyl group, is a highly functional handle for a variety of chemical transformations. Its reactivity allows for the construction of more complex molecular architectures.
The ethynyl group of this compound makes it an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. nih.gov The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov
The CuAAC reaction is known for its reliability, specificity, and biocompatibility, proceeding under mild conditions, often in water. researchgate.net This has led to its extensive use in various fields, including drug discovery, materials science, and bioconjugation. researchgate.netvulcanchem.com For instance, the ethynyl group on this compound can be used to link the molecule to azide-functionalized biomolecules, aiding in the development of targeted therapeutics or diagnostic agents. vulcanchem.com The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. researchgate.net The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org
| Catalyst System | Reactants | Product | Key Features |
| Cu(I) | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, wide functional group tolerance. nih.govacs.org |
| Ru complexes | Terminal Alkyne, Azide | 1,5-disubstituted 1,2,3-triazole | Complements CuAAC by providing the other regioisomer. acs.org |
It is worth noting that a ruthenium-catalyzed version (RuAAC) can produce the corresponding 1,5-disubstituted 1,2,3-triazole, offering a complementary regiochemical outcome to the copper-catalyzed reaction. acs.org
The ethynyl group can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. wikipedia.org The Diels-Alder reaction is a powerful tool for the formation of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com When an alkyne like this compound is used as the dienophile, the initial cycloadduct can undergo further transformations. For example, reaction with a 2H-pyran-2-one derivative as the diene can lead to the formation of highly substituted aniline (B41778) derivatives after the elimination of carbon dioxide. chim.it
The reactivity in Diels-Alder reactions is influenced by the electronic nature of the substituents on both the diene and the dienophile. chim.it The electron-withdrawing nature of the pyridin-2-ol ring can enhance the dienophilic character of the ethynyl group. These reactions are synthetically valuable for creating complex polycyclic and heterocyclic systems. nih.govsigmaaldrich.com
While less common for simple alkynes, [2+2] cycloadditions, typically photochemically induced, can also occur, leading to the formation of cyclobutene (B1205218) derivatives.
The ethynyl group is susceptible to addition reactions across the triple bond. Hydration, the addition of water, typically catalyzed by mercury or gold salts, would lead to the formation of an enol intermediate that tautomerizes to the corresponding methyl ketone.
Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. These reactions can be catalyzed by various transition metals, including gold and palladium. beilstein-journals.org Intramolecular hydroamination of related 2-alkynyl anilines and pyridinamines can be promoted by microwave irradiation in water, sometimes without the need for a metal catalyst, to produce indole (B1671886) and azaindole derivatives. core.ac.uk
Palladium catalysts are well-established for promoting cycloisomerization and annulation reactions of substrates containing alkyne functionalities. nih.gov These reactions are atom-economical processes that can generate complex cyclic and polycyclic structures from acyclic precursors. nih.gov For instance, palladium-catalyzed cycloisomerization of enynes (molecules containing both an alkene and an alkyne) is a powerful strategy for constructing carbo- and heterocyclic rings. nih.gov
In the context of this compound, while direct examples are not prevalent, related palladium-catalyzed annulations have been developed. For example, palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes has been used to synthesize tricyclic 2-benzazepines. nih.gov Such methodologies highlight the potential for the ethynyl group of this compound to participate in the construction of fused-ring systems. The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is another key palladium-catalyzed transformation for C-C bond formation, though it involves the reaction of the alkyne rather than its cycloisomerization. mdpi.com
Reactivity of the Pyridin-2-ol Moiety
The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyridin-2-one form. This phenomenon is crucial to its reactivity and biological function. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. beilstein-journals.org
In the case of this compound, the equilibrium between the -ol (hydroxy) and -one (oxo) forms is a key characteristic.
Pyridin-2-ol form: Possesses aromatic character.
Pyridin-2-one form: The ring is no longer fully aromatic.
Computational and experimental studies, such as NMR spectroscopy, are often employed to investigate the relative stabilities of these tautomers in different environments. beilstein-journals.org For similar hydroxy-substituted nitrogen heterocycles, like certain azo dyes based on 7-hydroxyquinoline, the tautomeric equilibrium is well-documented and can even be manipulated by light, leading to potential applications as molecular switches. beilstein-journals.org The presence of the electron-withdrawing bromine atom and the ethynyl group on the pyridine ring of this compound will influence the electron density and proton acidity, thereby affecting the position of the tautomeric equilibrium.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring of this compound, substituted with a bromine atom, an ethynyl group, and a hydroxyl group, exhibits a nuanced reactivity profile towards both electrophilic and nucleophilic aromatic substitution. The electronic properties of these substituents dictate the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution (EAS):
Aromatic systems typically undergo electrophilic substitution where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. dalalinstitute.com The π-electron cloud of the aromatic ring acts as a nucleophile, attacking the electrophile. dalalinstitute.compressbooks.pub This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pubmasterorganicchemistry.comlibretexts.org In a subsequent fast step, a proton is removed from the carbon bearing the new substituent, restoring the aromatic system. masterorganicchemistry.comlibretexts.org
In the case of this compound, the hydroxyl group at position 2 is a strongly activating, ortho-, para- directing group due to its ability to donate a lone pair of electrons to the ring. Conversely, the bromine at position 5 is a deactivating but ortho-, para- directing substituent. The ethynyl group at position 3 is a deactivating group. The interplay of these electronic effects suggests that electrophilic attack would be directed to the positions ortho and para to the hydroxyl group, which are positions 4 and 6. However, steric hindrance from the adjacent substituents may influence the regioselectivity. For instance, bromination of a substituted pyridine can occur at room temperature.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is characteristic of electron-poor aromatic rings, where a nucleophile displaces a leaving group. masterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving the formation of a negatively charged intermediate (a Meisenheimer complex), which is the rate-determining step. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com
The bromine atom at position 5 of this compound serves as a good leaving group for SNAr reactions. The electron-withdrawing nature of the pyridine nitrogen and the ethynyl group enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. vulcanchem.com Studies on related 5-bromo-1,2,3-triazines have shown that they can undergo nucleophilic aromatic substitution with phenols. nih.gov The reaction conditions, such as the choice of solvent and base, can significantly influence the efficiency of SNAr reactions. researchgate.net For instance, in some cases, tetrahydrofuran (B95107) (THF) has been found to be a more efficient solvent than dimethylformamide (DMF). researchgate.net
O-Alkylation, O-Acylation, and N-Alkylation Pathways
The presence of both a hydroxyl group and a pyridine nitrogen in this compound allows for various alkylation and acylation reactions, leading to a diverse range of derivatives. The pyridin-2-ol tautomer is in equilibrium with its corresponding 2-pyridone form, which can influence the site of reaction.
O-Alkylation and O-Acylation:
The hydroxyl group can be readily alkylated or acylated to form the corresponding ethers and esters. O-alkylation can be achieved using alkyl halides in the presence of a base. For instance, enantioselective O-alkylation of related α-nitrophosphonates has been reported. rsc.org
N-Alkylation:
The nitrogen atom of the pyridine ring can also undergo alkylation. The choice of reagents and reaction conditions can often direct the reaction towards either N- or O-alkylation. For example, N-alkylation of imidazopyridines has been successfully carried out using alkyl halides in the presence of a base like potassium carbonate in DMF. fabad.org.tr Similarly, N-alkylation of a pyrrolo[2,3-b]pyridine scaffold was achieved using sodium hydride as a base in dry THF followed by the addition of an alkyl halide. frontiersin.org The regioselectivity between N- and O-alkylation can sometimes be controlled by the reaction conditions.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a complex product that incorporates most of the atoms of the starting materials. nih.govcaltech.edu These reactions are highly atom-economical and offer a rapid route to molecular diversity. nih.govmdpi.com
The functional groups present in this compound, namely the alkyne, the hydroxyl group (or its pyridone tautomer), and the reactive pyridine ring, make it an excellent candidate for participation in various MCRs. The ethynyl group can participate in cycloaddition reactions, a common strategy in MCRs. For example, isocyanide-based MCRs like the Ugi and Passerini reactions are widely used to generate complex molecules. beilstein-journals.orgresearchgate.net
The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to form 1,2,3-triazoles. acs.org This transformation can be part of an MCR sequence. Furthermore, the pyridine nitrogen can act as a nucleophile in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis. nih.gov The development of novel MCRs involving versatile building blocks like this compound holds significant potential for the efficient synthesis of novel heterocyclic compounds. beilstein-journals.org
Mechanistic Investigations of Key Derivatization Pathways and Reaction Kinetics
Understanding the mechanisms and kinetics of the derivatization reactions of this compound is crucial for optimizing reaction conditions and controlling product selectivity.
Electrophilic Aromatic Substitution: The mechanism involves the formation of a sigma complex (arenium ion), and the rate is typically second-order, depending on the concentrations of both the aromatic substrate and the electrophile. dalalinstitute.com The stability of the arenium ion, influenced by the electronic effects of the substituents, determines the reaction rate and regioselectivity. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: The rate-determining step is generally the formation of the Meisenheimer complex. masterorganicchemistry.com Kinetic studies often reveal the influence of the leaving group, the nucleophile, and the solvent on the reaction rate. For SNAr reactions, the order of reactivity for halogens is typically F > Cl > Br > I, as the C-X bond is not broken in the rate-determining step. masterorganicchemistry.com
Alkylation Reactions: The kinetics of N- and O-alkylation reactions are typically SN2 processes, where the rate depends on the concentration of both the substrate and the alkylating agent. The relative rates of N- versus O-alkylation can be influenced by factors such as the hardness/softness of the electrophile and the nucleophilic sites, as well as solvent effects and the nature of the counterion.
Multi-Component Reactions: The mechanistic pathways of MCRs are often complex, involving a cascade of sequential reactions. caltech.edu Kinetic studies can help elucidate the sequence of events and identify the rate-limiting step. For instance, in the Ugi reaction, the initial formation of a Schiff base or an α-adduct is often the key step. beilstein-journals.org
Detailed mechanistic and kinetic studies on the reactions of this compound would provide valuable insights for its application in the synthesis of complex molecules.
Computational and Theoretical Studies on 5 Bromo 3 Ethynylpyridin 2 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in determining the electronic structure and energetic properties of 5-Bromo-3-ethynylpyridin-2-ol. These calculations offer a detailed picture of the molecule's quantum mechanical landscape.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental in understanding the molecule's three-dimensional structure.
Reactivity descriptors, also derived from DFT, provide a quantitative measure of the molecule's chemical reactivity. Key descriptors include:
Chemical Hardness and Softness: These properties indicate the molecule's resistance to change in its electron distribution.
Electronegativity: This describes the tendency of the molecule to attract electrons.
Electrophilicity Index: This global reactivity index quantifies the electrophilic nature of a molecule.
While specific DFT data for this compound is not extensively published, studies on similar pyridine (B92270) derivatives, such as 2-Amino-3-bromo-5-nitropyridine, have utilized DFT with the B3LYP functional and 6–311++G(d,p) basis set to achieve good agreement between calculated and experimental vibrational frequencies. researchgate.net
Table 1: Calculated Molecular Properties of a Related Pyridine Derivative
| Property | Value |
| Methodology | DFT/B3LYP |
| Basis Set | 6-311++G(d,p) |
Note: This data is for a structurally related compound and is presented for illustrative purposes.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
For a molecule like this compound, the MEP analysis would likely reveal:
Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically located around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.
Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be expected near the hydrogen atoms.
MEP analysis has been effectively used in conjunction with other computational methods to study the electronic properties of similar heterocyclic compounds. dur.ac.uk
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's chemical reactivity and its electronic transition properties.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the ethynyl (B1212043) group.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The distribution of the LUMO indicates the sites susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
Quantum mechanical calculations on related ethynylated pyrazine (B50134) derivatives have shown that the introduction of ethynyl groups can lower the energies of both the HOMO and LUMO, affecting the electronic properties of the molecule. dur.ac.uk
Table 2: Frontier Orbital Energies of a Related Ethynylated Pyrazine
| Orbital | Energy (eV) |
| HOMO | Not Specified |
| LUMO | Not Specified |
| HOMO-LUMO Gap | 3.56 |
Note: This data is for a structurally related compound and is presented for illustrative purposes. dur.ac.uk
Conformational Analysis and Tautomeric Equilibria Modeling
The presence of the hydroxyl group on the pyridine ring introduces the possibility of tautomerism in this compound. The compound can exist in equilibrium between the -ol (enol) form and its corresponding keto tautomer, 5-bromo-3-ethynyl-1H-pyridin-2-one.
Computational modeling can be used to predict the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, it is possible to determine the equilibrium constant for the tautomerization process. Studies on similar hydroxypyridine systems have shown that the position of the substituent and the solvent environment can significantly influence the tautomeric equilibrium. For instance, in phenacylpyridines, the ketoimine tautomer is generally more stable than the enol form. researchgate.net Theoretical studies on other pyridine derivatives have also explored the complex interplay of factors like aromaticity and basicity in determining tautomeric preferences. mdpi.com
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry provides powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.
For this compound, this type of analysis could be applied to understand its participation in reactions such as the Sonogashira coupling, a common method for forming carbon-carbon bonds with terminal alkynes. frontiersin.org Theoretical calculations can help to optimize reaction conditions by providing insights into the structure and stability of intermediates and transition states. For example, understanding the mechanism of alkylation reactions involving similar pyridinic ketones can be aided by computational analysis. mdpi.comresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more realistic picture of a molecule's behavior in solution. MD simulations track the movements of atoms over time, offering insights into:
Conformational Dynamics: How the molecule flexes and changes shape in a solvent.
Solvation Structure: The arrangement of solvent molecules around the solute.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the solute and solvent.
For this compound, MD simulations could be used to study how different solvents affect its tautomeric equilibrium and reactivity.
In Silico Prediction of Molecular Interactions and Binding Modes with Theoretical Models
The in silico prediction of molecular interactions and binding modes represents a cornerstone of modern computational chemistry and drug discovery. For the compound this compound, while specific, direct research on its binding interactions is not extensively published, the application of established theoretical models can provide significant insights into its potential biological activity and interaction profiles. These computational techniques allow for the simulation and prediction of how a molecule like this compound might bind to a biological target, such as a protein or enzyme, at the atomic level.
Molecular docking is a primary method used for this purpose. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein. These poses are then scored using a scoring function that estimates the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For instance, in studies of related bromo-substituted heterocyclic compounds, molecular docking has been successfully used to understand their interactions with enzyme active sites. researchgate.net
The types of interactions that can be predicted include:
Hydrogen Bonds: These are crucial for the specificity of ligand binding. The hydroxyl (-OH) and pyridinone nitrogen of this compound can act as hydrogen bond donors or acceptors.
Hydrophobic Interactions: The bromo and ethynyl groups, as well as the pyridine ring, can engage in hydrophobic interactions with nonpolar residues of a protein.
Halogen Bonds: The bromine atom on the pyridine ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms.
π-π Stacking: The aromatic pyridine ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a target protein.
To illustrate the potential findings from such a study on this compound, a hypothetical molecular docking study against a kinase target is presented below. Kinases are a common target for pyridinol-based inhibitors. The data in the table is illustrative and demonstrates the type of detailed interaction data that can be generated through computational modeling.
Hypothetical Docking Results of this compound with a Kinase Target
| Parameter | Predicted Value/Interacting Residues |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | -OH group with GLU-81; Pyridinone N-H with LEU-132 |
| Halogen Bond Interactions | Bromo group with backbone carbonyl of ASP-145 |
| Hydrophobic Interactions | Ethynyl group with VAL-23, ALA-40; Pyridine ring with ILE-144 |
| π-π Stacking | Pyridine ring with PHE-80 |
Beyond molecular docking, Density Functional Theory (DFT) can be employed to provide a more profound understanding of the electronic properties of this compound. mdpi.comcecam.orgresearchgate.net DFT calculations can determine the molecule's electrostatic potential surface, which maps the charge distribution and helps identify regions that are electron-rich (likely to be hydrogen bond acceptors) or electron-poor (likely to be hydrogen bond donors). mdpi.com This information is invaluable for rationalizing the binding modes predicted by docking and for guiding the design of new derivatives with improved binding affinity and selectivity.
Molecular dynamics (MD) simulations offer a further layer of analysis. nih.gov Starting from a docked pose, an MD simulation can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the flexibility of the interacting components. These simulations can confirm whether the key interactions predicted by docking are maintained in a more realistic, solvated environment. nih.govmdpi.com
Applications and Advanced Materials Chemistry of 5 Bromo 3 Ethynylpyridin 2 Ol and Its Derivatives
Role as a Versatile Building Block in Complex Chemical Synthesis
The strategic placement of the bromo and ethynyl (B1212043) groups on the pyridin-2-ol scaffold allows for selective and sequential reactions, such as cross-coupling and cycloaddition reactions. This dual reactivity is instrumental in the construction of intricate molecular frameworks and diverse compound libraries.
Precursor for Advanced Organic Frameworks and Polymers
The ethynyl and bromo functionalities of 5-bromo-3-ethynylpyridin-2-ol make it an ideal monomer for the synthesis of advanced porous organic materials like Covalent Organic Frameworks (COFs). The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides, is a key strategy in this context. wikipedia.orgorganic-chemistry.orglibretexts.org For instance, the polymerization of multitopic aryl halides with multitopic alkynes under Sonogashira conditions yields highly ordered, crystalline porous polymers.
An analogous approach can be envisioned for this compound, where it could react with itself or other complementary linkers to form a 2D or 3D COF. The resulting framework would feature pyridin-2-ol units regularly distributed throughout the porous structure. These embedded functionalities could offer sites for post-synthetic modification, metal coordination, or catalysis. The ethynyl-linked frameworks are known to exhibit interesting electronic and optical properties, including broad absorption spectra and photoconductivity. nih.gov
| Reaction Type | Reactants | Product | Potential Properties |
| Sonogashira Coupling | This compound monomers | Ethynyl-linked pyridin-2-ol based COF | Porosity, thermal stability, catalytic activity, optoelectronic properties |
| Click Polymerization | Azide-functionalized co-monomers | Polytriazole polymer with pendant pyridin-2-ol groups | Tunable solubility, thermal stability, functional material applications |
Intermediate in the Synthesis of Diverse Heterocyclic Compound Libraries
Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. nih.govnih.gov this compound serves as a valuable starting material for the synthesis of a wide array of more complex heterocyclic systems. The bromo and ethynyl groups act as handles for introducing further molecular diversity.
For example, the ethynyl group can be transformed into various other functional groups or used to construct new rings. The bromo substituent can be utilized in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. This versatility allows for the generation of libraries of substituted pyridin-2-ol derivatives for screening in drug discovery programs or for the development of new functional materials. nih.govnih.gov The synthesis of pyrazolopyridine and furopyridine derivatives from substituted pyridines highlights the potential of this scaffold in accessing novel heterocyclic systems. nih.govnih.gov
Integration into Polymeric Structures and Supramolecular Assemblies
The incorporation of this compound and its derivatives into larger molecular assemblies, such as polymers and supramolecular structures, allows for the development of materials with tunable and responsive properties.
Design and Synthesis of Functional Polymers with Tunable Properties
The pyridin-2-ol unit can be incorporated into polymer chains either in the main chain or as a pendant group, imparting specific functionalities to the resulting material. Polymers containing pyridine units have been investigated for a range of applications, including as proton exchange membranes for fuel cells. researchgate.net The basicity of the pyridine nitrogen can be tuned by the substituents on the ring, which in turn affects the properties of the polymer.
The ethynyl group of this compound is particularly useful for polymerization reactions. Pyridinium-activated alkyne-based spontaneous amino-yne click polymerization is a recently developed method for synthesizing n-π conjugated polyelectrolytes. chemrxiv.org This approach could potentially be adapted for derivatives of this compound to create novel conjugated polymers with interesting optoelectronic properties. The resulting polymers would possess charged backbones and pendant functional groups, offering a high degree of tunability. chemrxiv.org
Self-Assembly Studies for Controlled Architectures
Supramolecular chemistry focuses on the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, larger structures. youtube.com Pyridine-containing molecules are excellent candidates for building blocks in supramolecular self-assembly due to the directional coordination of the pyridine nitrogen to metal ions and its ability to participate in hydrogen bonding. youtube.comacs.orgnih.gov
The pyridin-2-ol tautomer of the title compound can act as a ligand, coordinating to metal centers through both the nitrogen and the oxygen atoms. This can lead to the formation of discrete coordination complexes or extended metal-organic frameworks. The self-assembly of such structures is influenced by factors like the choice of metal ion, the solvent, and the presence of other coordinating ligands. acs.orgnih.gov The resulting supramolecular architectures can exhibit emergent properties that are not present in the individual molecular components, with potential applications in catalysis, sensing, and materials science. acs.orgacs.org
Potential in Catalyst Design and Ligand Synthesis
The coordination chemistry of pyridine derivatives is extensive, with applications ranging from homogeneous catalysis to materials science. wikipedia.orgjscimedcentral.comnih.gov The structural features of this compound make it and its derivatives promising candidates for the design of novel ligands and catalysts.
The pyridin-2-ol moiety can exist in equilibrium with its 2-pyridone tautomer. The pyridonate form is known to be a versatile ligand, capable of coordinating to metal ions in various modes, including monodentate, bidentate, and bridging fashions. rsc.org This versatility allows for the construction of a wide range of metal complexes with different geometries and electronic properties. journalononcology.org
Exploration in Optoelectronic and Photonic Materials
The combination of the electron-withdrawing pyridine ring, the π-conjugated ethynyl group, and the potential for further functionalization through the bromo and hydroxyl groups makes this compound a promising scaffold for the development of novel optoelectronic and photonic materials. The core structure allows for the tuning of electronic and photophysical properties, which is a critical aspect in the design of materials for devices such as organic light-emitting diodes (OLEDs).
Derivatives of pyridinols and ethynyl compounds have been investigated for their utility in OLEDs. For instance, the modification of the pyridine ring can influence the charge-transporting properties and emission characteristics of the resulting materials. The ethynyl group offers a rigid linker that can be used to extend the π-conjugation of the molecule, often leading to a red-shift in absorption and emission spectra, a desirable feature for creating a range of colored emitters.
Research on related pyridine-based materials has demonstrated their potential as hosts or emitters in OLED devices. For example, the introduction of different functional groups onto the pyridine core can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and recombination in an OLED. researchgate.net The bromo substituent on the this compound scaffold provides a convenient handle for introducing various aryl groups through cross-coupling reactions, enabling the synthesis of a diverse library of materials with tailored optoelectronic properties.
The development of materials for OLEDs often involves creating donor-acceptor structures to facilitate intramolecular charge transfer (ICT), which can lead to efficient electroluminescence. The pyridin-2-ol moiety can act as an electron-accepting unit, and by coupling electron-donating groups to the pyridine ring via the bromo or ethynyl positions, it is conceivable to design novel ICT-based emitters.
| Derivative Type | Potential Role in OLEDs | Key Structural Feature | Anticipated Property |
| Aryl-substituted derivatives | Emitter or Host | Extended π-conjugation | Tunable emission color and charge transport |
| Donor-acceptor systems | Emitter | Intramolecular Charge Transfer | Enhanced electroluminescence efficiency |
| Metal complexes | Phosphorescent Emitter | Coordination with metal ions | Harvesting of triplet excitons |
The solid-state fluorescence of ethynyl-substituted aromatic compounds is another area of active research, with some derivatives exhibiting strong emission in the solid state due to the formation of specific molecular packing arrangements. This property is highly advantageous for the fabrication of efficient OLEDs. The interplay of the bromo, ethynyl, and hydroxyl groups in this compound could lead to unique intermolecular interactions in the solid state, potentially giving rise to materials with interesting photophysical properties.
Applications in Chemical Probes and Labeling Technologies
The structural motifs present in this compound are frequently encountered in the design of fluorescent chemical probes and labeling agents. The pyridine ring can act as a recognition site for specific analytes, while the ethynyl group provides a versatile handle for bioconjugation or for modulating the photophysical properties of the probe upon analyte binding.
Fluorescent Probes for Metal Ion Detection:
Pyridyl-containing compounds are widely used as chelators for metal ions. The nitrogen atom of the pyridine ring can coordinate with metal ions, leading to changes in the fluorescence properties of the molecule. This can form the basis for a "turn-on" or "turn-off" fluorescent sensor. Derivatives of this compound could be designed to selectively bind to specific metal ions, with the binding event being transduced into a measurable optical signal. For example, the hydroxyl group could also participate in metal ion coordination, potentially enhancing the selectivity and sensitivity of the probe.
General reviews on fluorescent probes for metal ion detection highlight the importance of designing molecules with specific binding pockets and appropriate signaling units. Current time information in Bangalore, IN.researchgate.netnih.gov The rigid ethynyl linker in this compound could be used to attach a fluorophore, with the pyridine-2-ol moiety acting as the ionophore. Upon metal binding, conformational changes or electronic perturbations could alter the fluorescence of the attached dye.
Probes for Cellular Imaging and Labeling:
The ethynyl group is a key functional group in "click chemistry," a set of powerful and selective bioorthogonal reactions. The terminal alkyne can readily react with an azide-functionalized biomolecule in the presence of a copper(I) catalyst, forming a stable triazole linkage. This makes this compound and its derivatives potential candidates for labeling and imaging biomolecules within living cells.
Furthermore, the concept of dual labeling, as demonstrated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), showcases the utility of both bromo and ethynyl groups in distinguishing different cell populations or tracking cellular processes. amanote.com Similarly, derivatives of this compound could be developed as dual-functional probes, where the bromo and ethynyl groups are used for orthogonal labeling strategies.
The pyridine scaffold itself has been incorporated into fluorescent probes for targeting specific cellular organelles. nih.govnih.gov By appending suitable targeting moieties to the this compound core, it may be possible to direct the probe to specific locations within the cell, such as the mitochondria or lysosomes, enabling the study of localized biological processes. The inherent fluorescence of some pyridinium (B92312) derivatives further enhances their utility in bioimaging applications. nih.gov
| Probe Type | Target Analyte/Process | Key Functional Group | Sensing/Labeling Mechanism |
| Metal Ion Sensor | Heavy or transition metals | Pyridine-2-ol | Chelation-induced fluorescence change |
| Bioorthogonal Label | Azide-tagged biomolecules | Ethynyl | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) |
| Cellular Imaging Agent | Specific organelles | Modified Pyridine Core | Targeted delivery and fluorescence imaging |
Future Research Directions and Emerging Paradigms for 5 Bromo 3 Ethynylpyridin 2 Ol
Development of Green and Sustainable Synthetic Routes
The synthesis of complex organic molecules like 5-bromo-3-ethynylpyridin-2-ol traditionally relies on multi-step processes that can generate significant chemical waste. Future research will likely focus on developing more environmentally friendly and sustainable synthetic methodologies.
Eco-friendly approaches for the synthesis of related 2-pyridone derivatives have been explored, avoiding the use of catalysts and solvents through thermal multicomponent domino reactions. rsc.orgresearchgate.net Such strategies, if adapted for this compound, could significantly reduce the environmental impact of its production. Another avenue lies in transition-metal-catalyzed C-H activation, which has emerged as an atom- and step-economical strategy for functionalizing pyridones and isoquinolones. sioc-journal.cnrsc.orgbris.ac.ukbeilstein-journals.org This approach could potentially be used to introduce the bromo and ethynyl (B1212043) groups with high efficiency.
Flow chemistry presents another promising paradigm for the green synthesis of halogenated pyridines. uniqsis.comsioc-journal.cnrsc.org Continuous flow reactors offer enhanced safety, better process control, and scalability, making them ideal for handling potentially hazardous reagents and reactions. Furthermore, biocatalytic methods, which utilize enzymes or whole-cell systems, are gaining traction for the synthesis of pyridinol derivatives. nih.govmdpi.comnih.govconicet.gov.arresearchgate.net The use of biocatalysts can lead to highly selective transformations under mild conditions, offering a green alternative to traditional chemical synthesis. nih.govmdpi.comnih.govconicet.gov.arresearchgate.net
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Description | Potential Advantages |
|---|---|---|
| Multicomponent Reactions | Combining multiple starting materials in a single step to form the product. | High atom economy, reduced waste, simplified procedures. rsc.orgresearchgate.net |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. | Increased step-economy, reduced byproducts. sioc-journal.cnrsc.orgbris.ac.ukbeilstein-journals.org |
| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch. | Enhanced safety, better control, scalability, and potential for automation. uniqsis.comsioc-journal.cnrsc.orgacs.org |
High-Throughput Screening for Novel Reactivity and Functionalization
The trifunctional nature of this compound (bromo, ethynyl, and hydroxyl/pyridone functionalities) provides a rich platform for discovering novel reactivity and creating diverse molecular libraries. High-throughput screening (HTS) techniques, coupled with combinatorial chemistry, are powerful tools for rapidly exploring the chemical space accessible from this scaffold. nih.govnih.govresearchgate.netniscpr.res.in
Encoded library technology, where each compound on a solid support is tagged with a unique chemical identifier, allows for the synthesis and screening of vast numbers of compounds simultaneously. nih.govnih.govresearchgate.net This approach could be employed to systematically investigate the reactions of the bromo, ethynyl, and pyridinol moieties of this compound with a wide range of reagents, leading to the discovery of new transformations and functionalization strategies. Automated synthesis platforms can further accelerate the creation of these libraries. acs.org
The screening of such libraries against various biological targets could uncover novel bioactive molecules. For instance, pyridine (B92270) derivatives have been screened for their inhibitory activity against enzymes like human hydrogen sulfide-synthesizing enzymes. core.ac.uk Similarly, libraries derived from this compound could be screened for a wide range of biological activities, including kinase inhibition and antimicrobial effects. mdpi.com
Advanced Characterization of Nano-Structured Derivatives
The presence of both a halogen bond donor (bromine) and a hydrogen bond donor/acceptor (pyridinol) alongside the π-system of the ethynyl group suggests that this compound and its derivatives could self-assemble into well-defined nanostructures. The study of 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces has already demonstrated the formation of various molecular architectures, including Kagome networks and coordination chains, driven by a combination of halogen bonding, hydrogen bonding, and metal coordination. iphy.ac.cn
Future research could focus on the synthesis of derivatives of this compound designed to promote specific supramolecular interactions, leading to the formation of nanotubes, nanowires, or other complex architectures. nih.govacs.org The characterization of these nano-structured materials would require advanced techniques such as scanning tunneling microscopy (STM), atomic force microscopy (AFM), and single-crystal X-ray diffraction to elucidate their structure at the molecular level. iphy.ac.cn Understanding the principles governing the self-assembly of these molecules will be crucial for the rational design of novel functional materials.
Interdisciplinary Applications in Sensor Technology and Research Diagnostics
Functionalized pyridine derivatives have shown significant promise in the development of chemical sensors. rsc.orgnih.govresearchgate.netresearchgate.netmdpi.comnih.govnih.govrsc.orgmdpi.com The electronic properties of the pyridine ring, which can be tuned by substituents, make it an excellent platform for creating fluorescent and electrochemical sensors. The ethynyl group in this compound provides a rigid linker for attaching fluorophores or other signaling units, while the bromo and hydroxyl groups can act as binding sites for specific analytes.
Future work could involve the synthesis of derivatives of this compound that can selectively detect metal ions, anions, or small organic molecules through changes in their fluorescence or electrochemical signals. mdpi.comnih.govrsc.orgijcce.ac.ir For example, pyridine-based sensors have been developed for the detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The development of sensors based on this scaffold could have applications in environmental monitoring, medical diagnostics, and industrial process control. In research diagnostics, fluorescent probes based on this molecule could be designed for intracellular imaging and the detection of specific biomolecules. nih.govrsc.org
Table 2: Potential Sensor Applications of this compound Derivatives
| Sensor Type | Target Analyte | Principle of Detection | Potential Application |
|---|---|---|---|
| Fluorescent Sensor | Metal Cations (e.g., Fe³⁺, Hg²⁺) | Chelation-enhanced fluorescence or fluorescence quenching. mdpi.comnih.govrsc.org | Environmental water quality monitoring, biological imaging. |
| Electrochemical Sensor | Heavy Metal Ions (e.g., Pb²⁺) | Stripping voltammetry on a modified electrode surface. ijcce.ac.ir | Detection of toxic metals in various matrices. |
| Anion Sensor | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to a colorimetric or fluorescent response. | Industrial process control, environmental sensing. |
Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Design
The integration of computational modeling with experimental synthesis and testing offers a powerful strategy for the rational design of new functional molecules based on the this compound scaffold. Density Functional Theory (DFT) calculations can be used to predict the structural, electronic, and reactive properties of the molecule and its derivatives. jchemlett.comresearchgate.netnih.govscispace.com
For instance, DFT studies on related 3-hydroxypyridine-4-one derivatives have been used to investigate their antioxidant activity. nih.govscispace.com Similar computational approaches could be applied to this compound to predict its reactivity in various chemical transformations, guiding the design of synthetic routes. Molecular docking studies could be used to predict the binding affinity of its derivatives to biological targets, aiding in the discovery of new drug candidates. mdpi.comnih.gov
This synergistic approach can significantly accelerate the research and development process by prioritizing the most promising candidate molecules for synthesis and experimental validation. By combining the predictive power of computational chemistry with the practical insights from experimental work, researchers can more efficiently explore the potential of this compound and its derivatives for a wide range of applications.
Q & A
Q. What are effective synthetic routes for 5-Bromo-3-ethynylpyridin-2-ol?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling, leveraging palladium-catalyzed cross-coupling between 5-bromo-2-hydroxypyridine derivatives and terminal alkynes. For example, 5-bromo-3-iodopyridin-2-ol (CAS RN 129-130) can react with trimethylsilylacetylene under mild conditions (e.g., Pd(PPh₃)₄, CuI, THF, 50°C) to introduce the ethynyl group. Desilylation with TBAF yields the final product . Key Considerations :
- Optimize catalyst loading (0.5–2 mol% Pd) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to detect intermediate silylated products.
Q. How can the structure of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : The ethynyl proton appears as a singlet at δ ~2.5–3.0 ppm, while the hydroxyl proton (exchangeable) is observed at δ ~10–12 ppm. Aromatic protons in the pyridine ring show splitting patterns consistent with para-substitution .
- IR Spectroscopy : Stretch frequencies for C≡C (~2100 cm⁻¹) and O–H (~3200 cm⁻¹) confirm functional groups.
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 214 (calculated for C₇H₅BrNO).
Q. What are the solubility and stability properties of this compound?
- Methodological Answer :
- Solubility : Similar bromopyridinols (e.g., 5-bromo-2-(2-hydroxyethoxy)pyridin-3-ol) dissolve in polar aprotic solvents (DMF, DMSO) but are sparingly soluble in water. Pre-saturate solvents with inert gas to prevent oxidation .
- Stability : Store at –20°C under argon. Avoid prolonged exposure to light, as brominated heterocycles are prone to photodegradation .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized for functionalizing this compound?
Q. How to resolve contradictions in substituent effects on reactivity?
- Methodological Answer : Conflicting data on substituent effects (e.g., fluoro vs. ethynyl groups) can be addressed via computational modeling (DFT) to compare electronic profiles. For instance, the ethynyl group in this compound increases electron density at the C3 position, enhancing nucleophilic aromatic substitution compared to 5-bromo-3-fluoropyridin-2-ol .
Q. What advanced analytical methods quantify trace impurities in this compound?
- Methodological Answer :
- LC/ESI-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities (e.g., des-bromo byproducts) via MRM transitions (e.g., m/z 214 → 135 for the parent ion) .
- HPLC-UV : Monitor at 254 nm; validate method robustness with spike/recovery tests (RSD <2%).
Safety and Handling
Q. What precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, goggles) to avoid skin/eye contact.
- Store in amber vials under inert gas; dispose of waste via halogenated solvent protocols. Acute toxicity data for analogs (e.g., LD₅₀ >500 mg/kg in rats) suggest moderate hazard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
